molecular formula C17H14N4O4S2 B254489 N'-{3-[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}isonicotinohydrazide

N'-{3-[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}isonicotinohydrazide

Cat. No. B254489
M. Wt: 402.5 g/mol
InChI Key: JLFQMBFPBSZNBF-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{3-[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}isonicotinohydrazide, commonly known as Furosemide, is a potent diuretic medication that is used to treat conditions such as congestive heart failure, liver disease, and kidney disease. It is a derivative of sulfonamide and is known to be one of the most effective diuretics available in the market.

Mechanism of Action

Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidneys. This results in an increase in the excretion of sodium, chloride, and water, leading to a decrease in blood volume and blood pressure.
Biochemical and Physiological Effects:
Furosemide has been shown to have several biochemical and physiological effects. It has been shown to decrease plasma volume, decrease pulmonary capillary wedge pressure, and decrease systemic vascular resistance. It has also been shown to increase renal blood flow and glomerular filtration rate.

Advantages and Limitations for Lab Experiments

Furosemide has several advantages and limitations for lab experiments. It is a potent diuretic and can be used to induce diuresis in animal models. However, it can also cause electrolyte imbalances and dehydration, which can affect the results of experiments. It is also known to have a short half-life, which can make it difficult to maintain a consistent level of diuresis in animal models.

Future Directions

There are several future directions for research on Furosemide. One area of research is the development of new derivatives of Furosemide that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of the potential use of Furosemide in the treatment of other conditions such as acute kidney injury, hypercalcemia, and cerebral edema. Additionally, there is a need for further research on the long-term effects of Furosemide use and its potential impact on electrolyte balance and renal function.

Synthesis Methods

Furosemide is synthesized by reacting 4-chlorobenzoyl chloride with 2-furylcarbinol to form 4-chloro-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. This intermediate is then reacted with 3-aminopropanoyl hydrazide and isonicotinic acid hydrazide to form Furosemide.

Scientific Research Applications

Furosemide has been extensively studied for its diuretic properties and is commonly used in clinical settings to treat conditions such as edema, hypertension, and congestive heart failure. It has also been studied for its potential use in treating other conditions such as acute kidney injury, hypercalcemia, and cerebral edema.

properties

Product Name

N'-{3-[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}isonicotinohydrazide

Molecular Formula

C17H14N4O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

N//'-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]pyridine-4-carbohydrazide

InChI

InChI=1S/C17H14N4O4S2/c22-14(19-20-15(23)11-3-6-18-7-4-11)5-8-21-16(24)13(27-17(21)26)10-12-2-1-9-25-12/h1-4,6-7,9-10H,5,8H2,(H,19,22)(H,20,23)/b13-10+

InChI Key

JLFQMBFPBSZNBF-JLHYYAGUSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=NC=C3

SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=NC=C3

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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